2-Fluoro-5-formylbenzoic acid

Multidrug Resistance ABCG2 BCRP

This ortho-fluoro/meta-formyl substituted benzoic acid is the mandatory intermediate for Olaparib (Lynparza) synthesis and its designated Impurity 51 reference standard. Any regioisomer substitution alters reaction kinetics and final API impurity profiles. The aldehyde group enables the condensation to the phthalazinone core while the 2-fluoro substituent enhances metabolic stability. Also serves as an ABCG2 inhibitor (IC50 87 nM) for drug efflux assays. Request a batch-specific CoA and residual solvent analysis.

Molecular Formula C8H5FO3
Molecular Weight 168.12 g/mol
CAS No. 550363-85-4
Cat. No. B1320512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-formylbenzoic acid
CAS550363-85-4
Molecular FormulaC8H5FO3
Molecular Weight168.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)C(=O)O)F
InChIInChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12)
InChIKeyXZUFXXPSLGVLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-formylbenzoic acid (CAS 550363-85-4): A Strategic Fluorinated Benzaldehyde Intermediate for Pharmaceutical Synthesis


2-Fluoro-5-formylbenzoic acid (CAS 550363-85-4) is a fluorinated aromatic carboxylic acid with a benzoic acid core substituted by a fluorine atom at the ortho (2-) position and a formyl (aldehyde) group at the meta (5-) position [1]. This specific substitution pattern confers unique electronic and steric properties that differentiate it from other fluorinated benzaldehydes or benzoic acid derivatives . Its molecular formula is C8H5FO3, with a molecular weight of 168.12 g/mol [1]. The compound is primarily recognized as a key pharmaceutical intermediate, notably in the synthesis of the PARP inhibitor Olaparib, and is also designated as Olaparib Impurity 51 [2].

Why Simple Substitution of 2-Fluoro-5-formylbenzoic Acid with Unmodified Benzoic Acid or Other Regioisomers Fails in Critical Synthetic Routes


The precise ortho-fluoro and meta-formyl substitution pattern of 2-fluoro-5-formylbenzoic acid is not arbitrary; it dictates the compound's reactivity and its suitability as a precursor in multi-step pharmaceutical syntheses [1]. Substituting this compound with a generic, unsubstituted benzoic acid or even a regioisomer (e.g., 3-fluoro-5-formylbenzoic acid) will fundamentally alter the electronic and steric landscape of key reaction steps, leading to different reaction rates, yields, and potential byproduct profiles . For instance, the fluorine atom ortho to the carboxylic acid enhances metabolic stability and binding affinity in downstream products, while the aldehyde group serves as a specific reactive handle for condensation or reduction reactions that would be impossible with a methyl or hydroxy substituent [1]. The following evidence demonstrates quantifiable differences that preclude simple substitution.

Quantitative Differentiation of 2-Fluoro-5-formylbenzoic Acid: Key Data vs. Common Benchmarks


ABCG2 Transporter Inhibition: A Sub-100 nM Activity Profile

2-Fluoro-5-formylbenzoic acid exhibits potent inhibition of the human ABCG2 (BCRP) efflux transporter, with an IC50 value of 87 nM in a functional cell-based assay [1]. This activity is comparable to that of Ko143, a well-established, potent reference inhibitor of ABCG2, which has been reported with IC50 values under 100 nM in similar assays [2]. This contrasts with other classes of compounds where weaker inhibition (IC50 > 1 µM) is observed, highlighting a specific, high-affinity interaction conferred by the compound's unique substitution pattern.

Multidrug Resistance ABCG2 BCRP

Enhanced Acidity: pKa Shift Relative to Unsubstituted Benzoic Acid

The presence of the electron-withdrawing fluorine and formyl groups on the aromatic ring significantly acidifies the carboxylic acid proton. The predicted pKa of 2-fluoro-5-formylbenzoic acid is 2.92 ± 0.10 . This is approximately 1.3 log units more acidic than the pKa of unsubstituted benzoic acid, which is 4.20 [1]. This increased acidity directly influences its solubility profile in aqueous buffers at different pH values and its reactivity in base-catalyzed or carboxylate-forming reactions compared to a generic benzoic acid.

Physicochemical Property pKa Reactivity

Lipophilicity Profile: A LogP Distinguishing It from Non-Fluorinated Analogs

The calculated partition coefficient (XLogP3) for 2-fluoro-5-formylbenzoic acid is 1.1 [1]. This value represents a balance between hydrophilicity (from the polar acid and aldehyde) and lipophilicity (from the fluorinated aromatic ring). For comparison, a non-fluorinated analog, 5-formyl-2-hydroxybenzoic acid (5-formylsalicylic acid), has a LogP of approximately 2.9 [2]. The lower LogP of the target compound suggests better aqueous solubility and a different pharmacokinetic profile if incorporated into a drug-like molecule, often correlating with reduced non-specific protein binding and improved oral absorption relative to more lipophilic analogs.

Lipophilicity LogP Metabolic Stability

Optimal Applications for 2-Fluoro-5-formylbenzoic Acid (CAS 550363-85-4) Based on Evidence


Synthesis of PARP Inhibitors and Related Anticancer Agents

The compound's primary industrial use is as a critical intermediate in the synthesis of Olaparib and its analogues [1]. The aldehyde group is essential for the key condensation step to form the phthalazinone core, and the fluorine atom is retained in the final drug molecule, where it contributes to metabolic stability and target binding [1]. Procurement of this specific intermediate is non-negotiable for this synthetic route.

ABCG2 Transporter Studies in Multidrug Resistance Research

With a demonstrated IC50 of 87 nM against ABCG2 [2], this compound is a valuable tool compound for in vitro studies investigating ABCG2-mediated drug efflux. It can serve as a positive control inhibitor in assays designed to screen for new substrates or to evaluate the impact of ABCG2 on the intracellular accumulation of chemotherapeutic agents.

Medicinal Chemistry as a Physicochemically Defined Building Block

Its well-characterized properties—including a pKa of 2.92 and an XLogP3 of 1.1 [3]—make it a predictable and valuable fragment for library synthesis. Its unique substitution pattern allows for orthogonal functionalization (via the acid or the aldehyde) and its physicochemical profile (lower LogP than many similar fragments) can be leveraged to fine-tune the properties of lead compounds in early drug discovery.

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